molecular formula C21H31N3O5 B12590674 N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine CAS No. 631915-78-1

N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine

Cat. No.: B12590674
CAS No.: 631915-78-1
M. Wt: 405.5 g/mol
InChI Key: XOGZLDQRKCTVDK-JVIGXAJISA-N
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Description

N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine is a compound with the chemical formula C₂₁H₃₁N₃O₅.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine typically involves the coupling of the appropriate amino acids and the incorporation of the 2-methylpropylphenyl group. The process generally includes:

    Protection of Amino Groups: Protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are used to protect the amino groups of the amino acids.

    Coupling Reactions: The protected amino acids are coupled using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final tripeptide.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage from the resin and purification .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as D-alanyl-D-alanine carboxypeptidase, which plays a role in bacterial cell wall synthesis. By binding to the active site of the enzyme, the compound can prevent the formation of peptidoglycan cross-links, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine is unique due to its specific tripeptide structure and the presence of the 2-methylpropylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

631915-78-1

Molecular Formula

C21H31N3O5

Molecular Weight

405.5 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]acetyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C21H31N3O5/c1-12(2)10-16-6-8-17(9-7-16)13(3)19(26)22-11-18(25)23-14(4)20(27)24-15(5)21(28)29/h6-9,12-15H,10-11H2,1-5H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)/t13?,14-,15-/m1/s1

InChI Key

XOGZLDQRKCTVDK-JVIGXAJISA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CNC(=O)C(C)C1=CC=C(C=C1)CC(C)C

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O

Origin of Product

United States

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